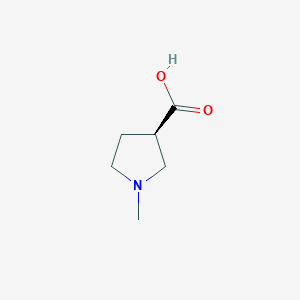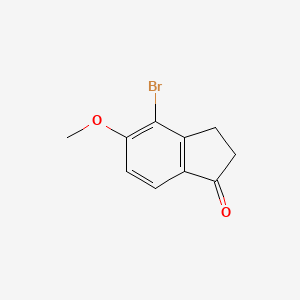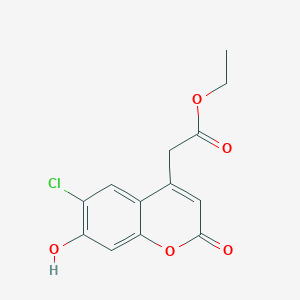
Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives have been known to interact with various biological targets leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Pharmacokinetics
Coumarin derivatives are generally known for their good absorption and distribution profiles, and they are metabolized in the liver .
Result of Action
Coumarin derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-coagulant, and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of coumarin derivatives .
Biochemical Analysis
Biochemical Properties
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial properties . The interactions between ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.
Cellular Effects
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate affects various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can downregulate the expression of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, it influences cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels . These effects highlight the potential of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate in therapeutic applications.
Molecular Mechanism
The molecular mechanism of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex, preventing the enzyme from metabolizing substrates . Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses . These molecular interactions are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects are critical for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites formed can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation . These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is localized in various subcellular compartments, including the cytoplasm and nucleus . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound influences its activity and function, providing insights into its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the condensation of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloro-7-oxo-2H-chromen-4-yl acetate, while reduction can produce 6-chloro-7-hydroxy-2H-chromen-4-yl ethanol .
Scientific Research Applications
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.
4-Hydroxy-2-quinolones: Share the benzopyrone core but differ in the substitution pattern and functional groups.
Uniqueness
Ethyl (6-chloro-7-hydroxy-2-oxo-2H-chromen-4-yl)acetate is unique due to the presence of the chlorine atom and the ethyl ester group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-(6-chloro-7-hydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5/c1-2-18-12(16)3-7-4-13(17)19-11-6-10(15)9(14)5-8(7)11/h4-6,15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMSHXDDPDQVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


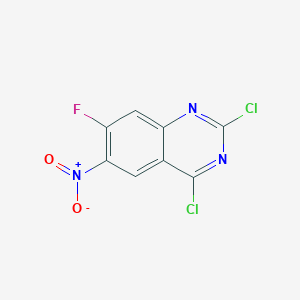
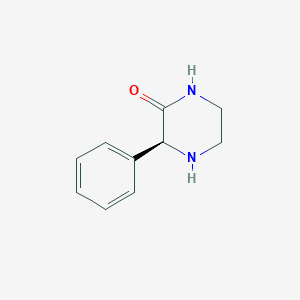

![2-[4-(tert-Butoxycarbonyl)piperazino]-3-chloroisonicotinic acid](/img/structure/B1387778.png)

![Ethyl 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1387780.png)
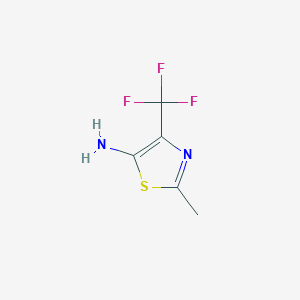

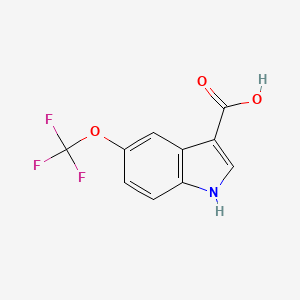
![Tert-butyl 1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B1387787.png)
![2-[5-(2-fluorophenyl)-6-methyl-4-oxo-2H-1,3-oxazin-3(4H)-yl]-2-methylpropanoic acid](/img/structure/B1387790.png)
![methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1387791.png)
